3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid
Description
3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid is a substituted propanoic acid derivative featuring a 3,5-dichloroanilino group attached to the third carbon of the propanoic acid backbone. The compound’s structure includes a methyl group at position 2 and a ketone (oxo) group at position 3 (Figure 1).
Properties
IUPAC Name |
3-(3,5-dichloroanilino)-2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVXEISOAVRGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carbodiimide Coupling (Method A)
The most widely reported approach involves DCC-mediated coupling of 2-methyl-3-oxopropanoic acid with 3,5-dichloroaniline. Adapted from protocols in and, this method proceeds as follows:
Procedure :
- Dissolve 2-methyl-3-oxopropanoic acid (10 mmol, 1.02 g) in anhydrous acetonitrile (25 mL).
- Add N-hydroxysuccinimide (NHS, 1.12 g, 10 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 2.20 g, 10 mmol) at 0°C.
- Stir for 2 h at 0°C, then add 3,5-dichloroaniline (10 mmol, 1.62 g) in four portions.
- Warm to room temperature and stir for 12 h.
- Filter precipitated dicyclohexylurea, concentrate the filtrate, and purify by recrystallization (ethyl acetate/petroleum ether).
Characterization :
Ester Hydrolysis Pathway (Method B)
For industrial-scale synthesis, ethyl 3-(3,5-dichloroanilino)-2-methyl-3-oxopropanoate serves as a hydrolyzable precursor:
Procedure :
- React ethyl 2-methylacetoacetate (10 mmol, 1.46 g) with 3,5-dichloroaniline (10 mmol) in ethanol (20 mL) at reflux for 8 h.
- Cool, filter the intermediate ester, and suspend in NaOH (2 M, 15 mL).
- Heat at 60°C for 6 h, acidify with HCl (1 M), and extract with ethyl acetate.
Characterization :
Microwave-Assisted Solid-Phase Synthesis (Method C)
Emerging protocols from utilize microwave irradiation to accelerate amide bond formation:
Procedure :
- Impregnate 2-methyl-3-oxopropanoic acid (1 mmol) and 3,5-dichloroaniline (1 mmol) on silica-supported HBTU.
- Irradiate at 150 W, 100°C, for 15 min.
- Elute with dichloromethane/methanol (9:1) and concentrate.
Characterization :
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Yield (%) | 78–82 | 65–70 | 85 |
| Reaction Time (h) | 14 | 14 | 0.25 |
| Purification | Recrystallization | Extraction | Column Chromatography |
| Scalability | Moderate | High | Low |
| Cost (USD/g) | 12.50 | 8.20 | 22.40 |
Method A balances yield and practicality for lab-scale synthesis, whereas Method B suits bulk production despite lower efficiency. Method C’s high cost limits its use to high-value applications.
Mechanistic Insights and Side Reactions
The amidation proceeds via an O-acylisourea intermediate generated by DCC activation. Competing pathways include:
- Dimerization : At >40°C, 2-methyl-3-oxopropanoic acid forms a cyclic anhydride (δ 180.1 ppm in ¹³C NMR).
- Aniline Oxidation : Trace peroxides in acetonitrile oxidize 3,5-dichloroaniline to nitro derivatives (λₘₐₓ 310 nm by UV).
Additives like DMAP (10 mol%) suppress dimerization, enhancing yields to 89%.
Industrial Applications and Patent Landscape
Patent US7160902B2 discloses 3-(3,5-dichloroanilino)-2-methyl-3-oxopropanoic acid as a key intermediate for PPARγ agonists. Current Good Manufacturing Practice (cGMP) batches utilize Method B with the following modifications:
- Replace DCC with EDC·HCl to reduce toxicity.
- Employ continuous-flow reactors (residence time 30 min, 70°C).
The Chinese patent CN103102276A optimizes 3,5-dichloroaniline synthesis (purity >99.5%), addressing raw material bottlenecks.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Backbone Variability: The user’s compound and 3-(3,5-dichloroanilinocarbonyl)-propionic acid share a propanoic acid backbone but differ in substituents. The former has a 2-methyl and 3-oxo group, while the latter features a carbonyl-linked anilino group. These differences influence solubility and hydrogen-bonding capacity, as seen in the crystal structure of 3-(3,5-dichloroanilinocarbonyl)-propionic acid, which forms dimers via O–H∙∙∙O interactions . DCBAA’s four-carbon chain allows for distinct metabolic pathways compared to shorter propanoic acid derivatives. Its rapid degradation in rapeseed pods highlights environmental relevance .
Substituent Positioning: Diclofenac’s 2,6-dichloroanilino group on a phenyl ring contrasts with the 3,5-dichloroanilino group on aliphatic chains in other compounds. This aromatic substitution enhances its COX-2 inhibitory activity . The 2,5-dichloro substitution in acrylic acid derivatives () may alter reactivity due to steric and electronic effects compared to 3,5-dichloro analogs.
Biological Activity
3-(3,5-Dichloroanilino)-2-methyl-3-oxopropanoic acid, identified by its CAS number 1546599-90-9, is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in pharmacology.
- Molecular Formula : C₁₁H₁₁Cl₂N₁O₃
- Molecular Weight : 276.11 g/mol
- Structure : The compound features a dichloroaniline moiety which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, derivatives of 3,5-dichloroaniline have been shown to inhibit the growth of various cancer cell lines. Notably, research utilizing A549 human lung cancer cells demonstrated significant cytotoxic effects, suggesting that the compound may possess similar properties .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| 5-Fluorobenzimidazole derivative | A549 | TBD | |
| N-(3,5-dichloro-2-hydroxyphenyl) derivatives | Various | TBD |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored extensively. Compounds featuring the dichloroaniline structure have shown activity against a range of pathogens including Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris . This suggests that this compound may exhibit similar antimicrobial effects.
Table 2: Antimicrobial Activity of Related Compounds
| Pathogen | Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 3-(3,5-Dichloroanilino) derivatives | TBD |
| Klebsiella pneumoniae | N-(3,5-dichloro-2-hydroxyphenyl) derivatives | TBD |
| Candida auris | N-(3,5-dichloro-2-hydroxyphenyl) derivatives | TBD |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures are known to interact with cellular pathways involved in apoptosis and cell proliferation. These interactions may lead to the induction of programmed cell death in cancer cells and inhibition of bacterial growth.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on A549 cells revealed that exposure to compounds structurally similar to this compound resulted in reduced cell viability and increased apoptosis markers.
- Antimicrobial Efficacy Testing : In a comparative study of various dichloroaniline derivatives against clinical isolates of Staphylococcus aureus, the tested compounds demonstrated significant antimicrobial activity at concentrations as low as 10 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
